(2R,3S,4S,5R,6S)-4-(Allyloxy)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,5-diol
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Overview
Description
(2R,3S,4S,5R,6S)-4-(Allyloxy)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,5-diol is a complex organic compound with a unique structure It features multiple functional groups, including allyloxy, hydroxymethyl, and methoxyphenoxy groups, attached to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R,6S)-4-(Allyloxy)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,5-diol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the tetrahydropyran ring: This can be achieved through a cyclization reaction involving a suitable diol and an aldehyde or ketone under acidic conditions.
Introduction of the allyloxy group: This step involves the reaction of the intermediate with an allyl halide in the presence of a base, such as sodium hydride or potassium carbonate.
Attachment of the hydroxymethyl group: This can be accomplished through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Incorporation of the methoxyphenoxy group: This step involves the reaction of the intermediate with 4-methoxyphenol in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4S,5R,6S)-4-(Allyloxy)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The allyloxy group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other strong reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alkyl groups.
Substitution: Formation of substituted phenoxy groups.
Scientific Research Applications
(2R,3S,4S,5R,6S)-4-(Allyloxy)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,5-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3S,4S,5R,6S)-4-(Allyloxy)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,5-diol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4S,5R,6S)-4-(Allyloxy)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)tetrahydro-2H-pyran-3,5-diol: Similar structure but with a hydroxy group instead of a methoxy group.
(2R,3S,4S,5R,6S)-4-(Allyloxy)-2-(hydroxymethyl)-6-(4-ethoxyphenoxy)tetrahydro-2H-pyran-3,5-diol: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (2R,3S,4S,5R,6S)-4-(Allyloxy)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,5-diol can influence its chemical reactivity and biological activity, making it unique compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-(hydroxymethyl)-6-(4-methoxyphenoxy)-4-prop-2-enoxyoxane-3,5-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O7/c1-3-8-21-15-13(18)12(9-17)23-16(14(15)19)22-11-6-4-10(20-2)5-7-11/h3-7,12-19H,1,8-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDVGRALJDFCOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)OCC=C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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